molecular formula C20H15ClN4O2 B2637632 2-(2-chlorophenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide CAS No. 1428367-45-6

2-(2-chlorophenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2637632
CAS No.: 1428367-45-6
M. Wt: 378.82
InChI Key: YDMINYGOTRTAKT-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide is a novel synthetic acetamide derivative developed for preclinical research on bone metabolism disorders, particularly osteoporosis. This compound belongs to the phenoxy acetamide class, which has demonstrated significant therapeutic potential in regulating bone remodeling processes by targeting osteoclast differentiation . The structural architecture integrates a chlorophenoxy moiety with an indole-pyrimidine pharmacophore, creating a multifunctional scaffold capable of specific molecular interactions relevant to bone resorption pathways.Research applications primarily focus on investigating osteoporosis pathophysiology and developing anti-osteoporotic therapies. The compound's core research value lies in its potential to suppress osteoclastogenesis—the formation and activation of bone-resorbing osteoclasts. Studies on structurally related phenoxy acetamide derivatives have shown potent inhibition of osteoclast differentiation by downregulating RANKL-mediated TRAF6 expression, subsequently inactivating critical signaling pathways including PI3K/AKT and IκBα/NF-κB . This molecular mechanism ultimately leads to reduced expression of osteoclast-specific markers such as NFATc1, cathepsin K, and MMP-9, resulting in decreased bone resorption activity without compromising osteoblast function or overall cell viability .Additional research applications extend to exploring metabolic bone diseases and cancer-related osteolysis, where abnormal osteoclast activity contributes to pathological bone destruction . The indole-containing pyrimidine component further expands potential research utility into kinase inhibition studies and targeted protein degradation approaches. Researchers are investigating this chemical class both in vitro systems and in vivo models, with demonstrated efficacy in preventing ovariectomy-induced bone loss in preclinical studies .This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Proper handling procedures and storage under recommended conditions are essential to maintain compound integrity for experimental use. Researchers should consult relevant safety data sheets before using this compound in laboratory settings.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(6-indol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c21-15-6-2-4-8-17(15)27-12-20(26)24-18-11-19(23-13-22-18)25-10-9-14-5-1-3-7-16(14)25/h1-11,13H,12H2,(H,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMINYGOTRTAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=NC=NC(=C3)NC(=O)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chlorophenoxy acetic acid derivative, which is then coupled with an indole-pyrimidine intermediate under specific reaction conditions. The coupling reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets. The indole and pyrimidine moieties allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of acetamide and heterocyclic derivatives. Below is a comparative analysis with structurally or functionally related compounds (Table 1), followed by detailed discussions.

Table 1: Key Properties of 2-(2-Chlorophenoxy)-N-[6-(1H-Indol-1-yl)Pyrimidin-4-yl]Acetamide and Analogues

Compound Name (Identifier) Core Structure Key Functional Groups Hypothesized Mode of Action
This compound (Target) Acetamide-pyrimidine-indole Chlorophenoxy, indole, pyrimidine Auxin signaling disruption, enzyme inhibition
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide (†) Chloroacetamide Chloroacetamide, methoxyalkyl chain Very-long-chain fatty acid (VLCFA) inhibition
2-Chloro-4-ethylamino-6-isopropylamino-s-triazine (‡) Triazine Chloro, ethylamino, isopropylamino Photosystem II (PSII) inhibition
2-[4-(Methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione (§) Benzoylcyclohexanedione Methylsulfonyl, nitro, diketone 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibition

Comparison with Chloroacetamide Derivatives (e.g., Compound †)

The target compound shares a chloroacetamide backbone with † but diverges in its heterocyclic substitution. While † is a classical VLCFA inhibitor used in pre-emergent grass weed control, the pyrimidine-indole system in the target compound likely alters its bioavailability and target specificity.

Comparison with Triazine Herbicides (e.g., Compound ‡)

Triazines like ‡ inhibit PSII by binding to the D1 protein. In contrast, the target compound’s pyrimidine-indole structure lacks the triazine ring, suggesting a distinct mechanism. However, the chlorophenoxy group could mimic auxin-like activity, enabling broadleaf weed control similar to phenoxy herbicides (e.g., 2,4-D). This dual functionality may broaden its spectrum compared to triazines, which are less effective on mature weeds .

Comparison with HPPD Inhibitors (e.g., Compound §)

HPPD inhibitors like § disrupt carotenoid biosynthesis. Unlike §, which causes leaf bleaching, the target compound may induce uncontrolled growth in susceptible plants, a hallmark of auxin mimics. Its acetamide group could also enhance soil persistence relative to §’s nitro-diketone system .

Research Findings and Hypotheses

  • Selectivity: The indole-pyrimidine system may reduce non-target toxicity compared to classical chloroacetamides (†) or triazines (‡), which affect plant and microbial metabolism broadly.
  • Resistance Management : Structural complexity could delay resistance evolution, a critical issue with triazines and HPPD inhibitors.
  • Efficacy Gaps: Preliminary modeling suggests weaker VLCFA inhibition than † but stronger auxin-like activity than 2,4-D.

Biological Activity

The compound 2-(2-chlorophenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN5O2C_{19}H_{20}ClN_5O_2, and it features a chlorophenoxy group linked to an indole-pyrimidine moiety. This unique structure may contribute to its biological effects.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. Specifically, the indole and pyrimidine components are known to influence cell signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For instance, derivatives with similar functional groups have shown promising results against various cancer cell lines:

Compound NameCell LineIC50 (µM)Mechanism
Compound AA3754.2Induces apoptosis
Compound BHCT1160.95CDK2 inhibition
Compound CMCF-71.88VEGF inhibition

These findings suggest that this compound may exhibit similar anticancer properties, although specific data on this compound is limited.

Anti-inflammatory Activity

The compound's structural similarities to known anti-inflammatory agents suggest potential activity in inhibiting inflammatory pathways. For example, compounds targeting cyclooxygenase (COX) enzymes have demonstrated effectiveness in reducing inflammation markers in vitro.

Case Studies

A notable study explored the effects of related pyrimidine derivatives on cancer cells, revealing that modifications in the chemical structure significantly influenced their potency. The study reported that certain substitutions led to enhanced cytotoxicity against cancer cell lines, indicating a structure-activity relationship (SAR) that could be applicable to our compound of interest.

Q & A

Q. How can researchers design derivatives with improved metabolic stability?

  • Answer :
  • Metabolic Soft Spots : Replace labile groups (e.g., ester → amide) .
  • Isotope Labeling : ¹⁴C-tracing identifies major metabolites in microsomal assays .
  • CYP450 Inhibition Studies : Screen for interactions using human liver microsomes .

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